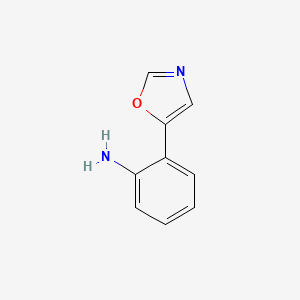

2-(1,3-Oxazol-5-yl)aniline

Übersicht

Beschreibung

2-(1,3-Oxazol-5-yl)aniline is an organic compound that features both an oxazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and corrosion inhibition. The presence of both nitrogen and oxygen in the oxazole ring contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows for the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1,3-Oxazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the most significant applications of 2-(1,3-Oxazol-5-yl)aniline is as a corrosion inhibitor for mild steel in acidic environments. A recent study demonstrated its effectiveness in hydrochloric acid solutions, where it exhibited an impressive inhibition efficiency of 93.5% at a concentration of 0.05 mM. The mechanism behind this efficacy involves the formation of a protective adsorption layer on the metal surface, attributed to the compound's structural features, including the oxazole ring and aniline moiety .

Key Findings:

- Inhibition Efficiency : 93.5% at 0.05 mM concentration.

- Temperature Impact : Inhibition efficiency decreased with rising temperature, indicating physisorption behavior.

- Adsorption Isotherm : Langmuir adsorption isotherm analysis confirmed high adsorption activity.

- Theoretical Analysis : Density functional theory calculations provided insights into the relationship between molecular structure and inhibition activity.

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. The oxazole ring is known for its biological activity, including antimicrobial and anticancer properties. Research has indicated that modifications to the aniline structure can enhance these biological activities, making it a promising scaffold for drug development.

Case Study: Anticancer Activity

A study focused on synthesizing various derivatives of this compound revealed that certain substitutions significantly increased cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis showed that compounds with electron-withdrawing groups on the aniline ring exhibited enhanced potency .

Cell Biology Applications

In cell biology, this compound is utilized in various assays and experimental setups. Its properties allow for applications in cell culture and analysis methods. For instance, it can be used as a fluorescent probe or a marker due to its ability to interact with biological molecules.

Applications Overview:

- Cell Culture : Used as a reagent in media formulations.

- Fluorescent Probes : Potential use in imaging techniques due to its photophysical properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Corrosion Inhibition | Mild Steel in HCl Solutions | Inhibition efficiency of 93.5% at 0.05 mM |

| Medicinal Chemistry | Anticancer Drug Development | Enhanced cytotoxicity with specific substitutions |

| Cell Biology | Cell Culture and Analysis | Used as a reagent and potential fluorescent probe |

Wirkmechanismus

The mechanism by which 2-(1,3-Oxazol-5-yl)aniline exerts its effects, particularly as a corrosion inhibitor, involves the formation of a protective adsorption layer on the surface of mild steel. This layer effectively inhibits the corrosion rate by blocking the interaction between the metal and the corrosive environment. Density functional theory (DFT) calculations have shown that both physical and chemical adsorption mechanisms are involved .

Vergleich Mit ähnlichen Verbindungen

- 3-(1,3-Oxazol-5-yl)aniline

- 2-(1,2,4-Oxadiazol-5-yl)aniline

- 2-(benzo[d]oxazol-2-yl)aniline

Comparison: 2-(1,3-Oxazol-5-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which influences its chemical reactivity and adsorption properties. Compared to similar compounds, it has shown higher efficacy as a corrosion inhibitor, making it particularly valuable in industrial applications .

Biologische Aktivität

2-(1,3-Oxazol-5-yl)aniline, a compound featuring an oxazole ring attached to an aniline moiety, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various case studies and research data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an oxazole ring, which contributes to its biological activity. The structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that derivatives of oxazole compounds exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study using MTT assays revealed that this compound effectively inhibited the proliferation of SGC7901 human gastric cancer cells. The cytotoxic effects were linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Oxidative Stress : By promoting ROS generation, this compound can lead to cellular damage and apoptosis in susceptible cells.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against common pathogens. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Bacillus subtilis | 12 | 70 µg/mL |

This data indicates a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC7901 (Gastric Cancer) | 25 | Induction of apoptosis via ROS |

| ECA109 (Esophageal Cancer) | 30 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

2-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQWOKKMYUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428146 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774238-36-7 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazol-5-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of studying 2-(1,3-Oxazol-5-yl)aniline in the context of Mycobacterium abscessus?

A: The research focuses on the interaction of this compound with TrmD from Mycobacterium abscessus. TrmD is a tRNA-(N1G37) methyltransferase []. Methyltransferases play crucial roles in various cellular processes, and their dysregulation can be associated with diseases. Mycobacterium abscessus is a challenging pathogen, and understanding how compounds like this compound interact with its essential enzymes could offer insights into developing new therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.